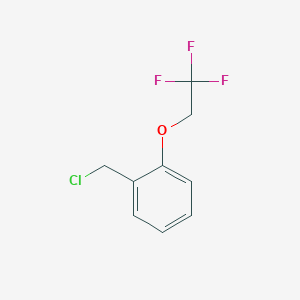

![molecular formula C6H4BrN3O B2499291 6-溴-[1,3]噁唑并[4,5-b]吡啶-2-胺 CAS No. 1783621-07-7](/img/structure/B2499291.png)

6-溴-[1,3]噁唑并[4,5-b]吡啶-2-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

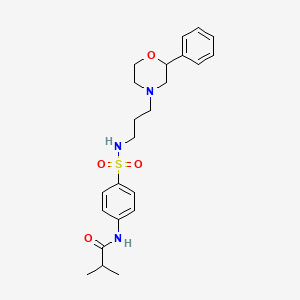

6-Bromo-[1,3]oxazolo[4,5-b]pyridin-2-amine is a compound that appears to be related to various heterocyclic compounds with potential biological activities. The compound itself is not explicitly mentioned in the provided papers, but it is structurally related to the compounds discussed in the research. The papers focus on the synthesis and reactions of heterocyclic compounds that share a similar core structure to 6-Bromo-[1,3]oxazolo[4,5-b]pyridin-2-amine, which suggests that it may also possess interesting chemical and biological properties.

Synthesis Analysis

The synthesis of related polyheterocyclic ring systems derived from 3-Amino-5-bromo-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine is detailed in the first paper. This precursor is used to construct new derivatives through reactions with various reagents such as arylidene malononitriles and ethyl acetoacetate. The synthesis involves diazotization followed by coupling with ethyl cyanoacetate to form different heterocyclic compounds . Although the synthesis of 6-Bromo-[1,3]oxazolo[4,5-b]pyridin-2-amine is not directly described, the methodologies used could potentially be adapted for its synthesis considering the structural similarities.

Molecular Structure Analysis

The molecular structure of related compounds is characterized using IR and 1H NMR spectral techniques . These techniques are crucial for confirming the structure of synthesized compounds, including the placement of bromine atoms and the formation of the desired heterocyclic rings. The molecular structure analysis of 6-Bromo-[1,3]oxazolo[4,5-b]pyridin-2-amine would likely follow similar protocols to ensure the correct structure has been obtained.

Chemical Reactions Analysis

The first paper describes the chemical reactions of the synthesized compounds, leading to the formation of various heterocyclic derivatives . These reactions include the treatment with nucleophilic reagents and the construction of new ring systems. The second paper discusses the reactions of oxazolo[4,5-b]pyridine thione with different amines, leading to the formation of N-(3-hydroxy-2-pyridyl)thioureas and 2-aminooxazolo[4,5-b]pyridines . These reactions indicate that the oxazolo[4,5-b]pyridine core is reactive and can be modified to produce a range of compounds, which would be relevant for the chemical reactions analysis of 6-Bromo-[1,3]oxazolo[4,5-b]pyridin-2-amine.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compounds are not extensively discussed in the provided papers. However, the antibacterial properties of the synthesized pyrazolo[3,4-b]pyridine-based heterocycles are evaluated , suggesting that 6-Bromo-[1,3]oxazolo[4,5-b]pyridin-2-amine could also exhibit biological activity. The properties of oxazolopyridine-2-thione, which is structurally related, are compared to those of nitrobenzoxazolinethiones, indicating that the substitution of the benzene ring with a pyridine ring affects the compound's properties . This information could be used to infer some of the physical and chemical properties of 6-Bromo-[1,3]oxazolo[4,5-b]pyridin-2-amine.

科学研究应用

化学合成与反应

- 6-溴-[1,3]噁唑并[4,5-b]吡啶-2-胺是一种多功能化合物,用于化学合成。例如,它的衍生物5-甲基-3H-噁唑并[4,5-b]吡啶-2-硫酮可以与胺反应,生成硫含化合物,表明其在生成含硫化合物方面的反应性(Davidkov & Simov, 1981)。

- 类似地,噁唑并[4,5-b]吡啶的衍生物已被用于合成新颖的化合物。例如,这些衍生物与亲核试剂的反应导致了先前未知化合物的形成,突显了其在扩展化学结构多样性方面的作用(Bush & Babaev, 2003)。

药物化学与药物设计

- 与6-溴-[1,3]噁唑并[4,5-b]吡啶-2-胺相关的化合物已在药物化学中找到应用。例如,类似化合物的衍生物已被探索其在创建新的多杂环环系统中的潜力,这对药物设计是有价值的(Abdel‐Latif, Mehdhar, & Abdel-Ghani, 2019)。

杂环化合物合成

- 该化合物在合成各种杂环化合物方面起着重要作用。例如,其类似物已被用于创建噁唑并[4,5-c]吡啶和氮代吲哚,展示了其在杂环化学中的作用(Tjosaas, Kjerstad, & Fiksdahl, 2008)。

材料科学与染料合成

- 与6-溴-[1,3]噁唑并[4,5-b]吡啶-2-胺相关的化合物已在材料科学中使用,特别是在染料合成中。这些衍生物已被重氮化并与其他物质偶联,以生产用于纺织品的单偶氮染料(Barni, Pasquino, Savarino, & Modica, 1985)。

对映选择性合成

- 它也是复杂化合物对映选择性合成的前体。例如,其结构类似物已被用于合成多羟基哌啶,有助于新合成方法的发展(Swaleh & Liebscher, 2002)。

安全和危害

6-Bromo-[1,3]oxazolo[4,5-b]pyridin-2-amine is considered hazardous . It is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Safety measures include wearing protective gloves, clothing, eye protection, and face protection . If swallowed, rinse mouth and seek medical attention .

属性

IUPAC Name |

6-bromo-[1,3]oxazolo[4,5-b]pyridin-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrN3O/c7-3-1-4-5(9-2-3)10-6(8)11-4/h1-2H,(H2,8,9,10) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEOMPARNAWOETK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC2=C1OC(=N2)N)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.02 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Bromo-[1,3]oxazolo[4,5-b]pyridin-2-amine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

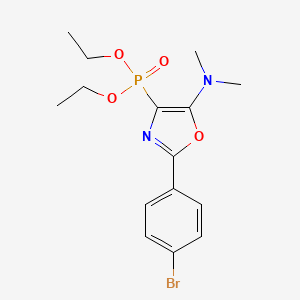

![3-amino-N-benzyl-6-pyridin-4-ylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2499208.png)

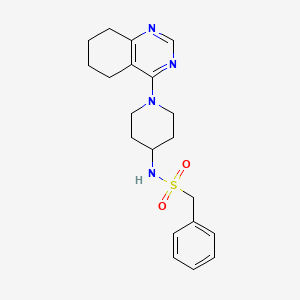

![(5-Chloro-2-methoxyphenyl)-[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2499212.png)

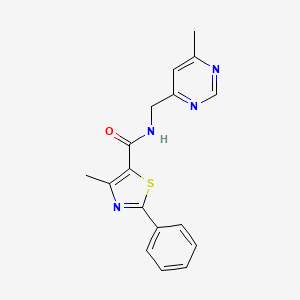

![N-cyclohexyl-2-(4-(5-ethyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)acetamide](/img/structure/B2499217.png)

![Methyl 2-[3-(4-fluorophenyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]acetate](/img/no-structure.png)

![N-((5,6,8,9-Tetrahydro-[1,2,4]triazolo[4,3-d][1,4]oxazepin-3-yl)methyl)methanesulfonamide](/img/structure/B2499224.png)

![4-Benzyl-1-[3-(3-phenylisoxazol-4-yl)propanoyl]piperidine](/img/structure/B2499226.png)

![7-(3-chloro-4-methylphenyl)-5-phenyl-N-(thiophen-2-ylmethyl)pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2499227.png)

![3'-(3-Chloro-4-methylphenyl)-1-[(4-fluorophenyl)methyl]-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione](/img/structure/B2499229.png)